N-(4-Chloro-3-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
N-(4-Chloro-3-(trifluoromethoxy)phenyl)acetamide: is an organic compound with the molecular formula C9H7ClF3NO2 and a molecular weight of 253.61 g/mol . This compound is characterized by the presence of a trifluoromethoxy group, a chloro group, and an acetamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-3-(trifluoromethoxy)phenyl)acetamide typically involves the reaction of 4-chloro-3-(trifluoromethoxy)aniline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically heated to a specific temperature and maintained for a set duration to complete the acetylation reaction .
Chemical Reactions Analysis
Types of Reactions: N-(4-Chloro-3-(trifluoromethoxy)phenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in a polar solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of substituted phenylacetamides.
Oxidation: Formation of phenylacetamide oxides.
Reduction: Formation of amine derivatives.
Scientific Research Applications
N-(4-Chloro-3-(trifluoromethoxy)phenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The trifluoromethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
- N-(3-Chloro-4-(trifluoromethoxy)phenyl)acetamide
- N-(4-Chloro-3-(trifluoromethyl)phenyl)acetamide
- N-(4-Chloro-3-(trifluoromethoxy)phenyl)acrylamide
Uniqueness: N-(4-Chloro-3-(trifluoromethoxy)phenyl)acetamide is unique due to the presence of both chloro and trifluoromethoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. The trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C9H7ClF3NO2 |
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Molecular Weight |
253.60 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C9H7ClF3NO2/c1-5(15)14-6-2-3-7(10)8(4-6)16-9(11,12)13/h2-4H,1H3,(H,14,15) |
InChI Key |
PYHKWIZGVXMJGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)OC(F)(F)F |
Origin of Product |
United States |
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